N-(3-methoxybenzyl)methanesulfonamide
Overview
Description
N-(3-methoxybenzyl)methanesulfonamide: is an organic compound with the molecular formula C9H13NO3S It is characterized by the presence of a methoxybenzyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxybenzyl)methanesulfonamide typically involves the reaction of 3-methoxybenzylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-methoxybenzylamine+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxybenzyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of N-(3-hydroxybenzyl)methanesulfonamide.
Reduction: Formation of N-(3-methoxybenzyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxybenzyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxybenzyl group can interact with hydrophobic pockets, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. This dual interaction can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(4-methoxybenzyl)methanesulfonamide
- N-(3-methylbenzyl)methanesulfonamide
- N-(3-chlorobenzyl)methanesulfonamide
Comparison: N-(3-methoxybenzyl)methanesulfonamide is unique due to the presence of the methoxy group at the meta position, which can influence its reactivity and binding properties. Compared to N-(4-methoxybenzyl)methanesulfonamide, the meta position of the methoxy group may result in different steric and electronic effects, potentially leading to variations in biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-9-5-3-4-8(6-9)7-10-14(2,11)12/h3-6,10H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXLTLWAYHAIIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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